molecular formula C15H21NO3 B13213319 Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate

Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate

Cat. No.: B13213319
M. Wt: 263.33 g/mol
InChI Key: DJLJPBNVKWCXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate is a chemical compound with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceuticals and chemical synthesis.

Preparation Methods

The synthesis of Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate involves several steps. One common method includes the reaction of ethyl acetoacetate with 3-(dimethylamino)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of drug development .

Comparison with Similar Compounds

Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-[3-(dimethylamino)phenyl]-2-oxopropanoate: This compound has a similar structure but lacks the additional methyl groups on the propanoate moiety.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

    3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid: This compound is the carboxylic acid analog of this compound.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research and industrial contexts.

Biological Activity

Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate (CAS Number: 1803598-51-7) is a compound with significant potential in various biological applications. Its structure features a dimethylamino group, which is known to influence its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H21NO3C_{15}H_{21}NO_3. The compound's structure can be represented as follows:

Ethyl 3 3 dimethylamino phenyl 2 2 dimethyl 3 oxopropanoate\text{Ethyl 3 3 dimethylamino phenyl 2 2 dimethyl 3 oxopropanoate}

This compound exhibits biological activity primarily through its interaction with specific protein targets. Research indicates that it may function as a kinase inhibitor , particularly against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several diseases including cancer and neurodegenerative disorders.

Inhibition of GSK-3β

GSK-3β plays a critical role in cellular signaling pathways and is involved in the regulation of various substrates linked to cell survival and proliferation. The inhibition of this kinase by this compound could lead to:

  • Neuroprotective effects : By modulating pathways associated with Alzheimer's disease.
  • Anticancer properties : Through the regulation of apoptosis and cell cycle progression.

Table 1: Biological Activity Overview

Activity IC50 Value Target Reference
GSK-3β Inhibition~480 nMGSK-3β
CytotoxicityMinimalVarious cell lines
NeuroprotectionEffectiveNeuronal cells

Case Studies and Research Findings

  • Neuroprotective Studies : A study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that the compound significantly reduced tau hyperphosphorylation and decreased amyloid-beta accumulation, suggesting a protective role against neurodegeneration .
  • Cancer Research : In cancer cell lines, this compound demonstrated potent inhibition of GSK-3β activity, leading to increased apoptosis in tumor cells. This effect was attributed to the compound's ability to stabilize β-catenin levels, promoting cell cycle arrest .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C15H21NO3/c1-6-19-14(18)15(2,3)13(17)11-8-7-9-12(10-11)16(4)5/h7-10H,6H2,1-5H3

InChI Key

DJLJPBNVKWCXRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.